4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
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Description
4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid is a useful research compound. Its molecular formula is C8H15NO4S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Urease Inhibitors
A study focused on the synthesis and evaluation of novel indole-based hybrid oxadiazole scaffolds, including derivatives of butanoic acid, for their potent urease inhibitory activity. These molecules displayed promising results as urease inhibitors, which could be valuable in the development of therapeutic agents targeting diseases related to urease activity (Nazir et al., 2018).
Synthetic Ion Channels
Research on 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrated its application as a photolabile protecting group for the optical gating of synthetic ion channels. This approach facilitated UV-light-triggered selective transport of ionic species, showcasing potential for controlled release and sensory applications (Ali et al., 2012).
Microbial Production of Amino Alcohols
A groundbreaking study reported the microbial production of 4-amino-1-butanol, a critical intermediate for pharmaceuticals and biodegradable polymers, from glucose using metabolically engineered Corynebacterium glutamicum. This process presents a sustainable route for producing valuable amino alcohols from renewable resources (Prabowo et al., 2020).
Molecular Docking and Analysis
Another study conducted molecular docking, vibrational, structural, electronic, and optical analyses of butanoic acid derivatives. These compounds were evaluated for their potential as nonlinear optical materials and for their biological activity through interaction with specific proteins, indicating their significance in drug design and pharmacological research (Vanasundari et al., 2018).
Properties
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c10-8(11)2-1-4-9-7-3-5-14(12,13)6-7/h7,9H,1-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYVVYSXUYAYIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389204 |
Source
|
Record name | 4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51070-62-3 |
Source
|
Record name | 4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.